4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
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Overview
Description
4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate: is a complex organic compound characterized by its bromobenzyl group and a thieno[2,3-b]pyridin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[2,3-b]pyridin core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and pyridine derivatives
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can be performed on the thieno[2,3-b]pyridin core to modify its electronic properties.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzyl position.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : 4-bromobenzyl carboxylic acid derivatives.
Reduction: : Reduced thieno[2,3-b]pyridin derivatives.
Substitution: : Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : Its unique properties can be harnessed in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thieno[2,3-b]pyridin core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the bromobenzyl group and the thieno[2,3-b]pyridin core. Similar compounds might include other bromobenzyl derivatives or thieno[2,3-b]pyridin analogs, but the exact combination of substituents and core structure sets this compound apart.
List of Similar Compounds
Bromobenzyl derivatives
Thieno[2,3-b]pyridin analogs
Other carbamate compounds
4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate , its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
(4-bromophenyl)methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-13-11-14(2)23-19-17(13)18(25-9-3-4-10-25)20(28-19)24-21(26)27-12-15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCSOGQWOGQGJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=C(C=C3)Br)N4C=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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